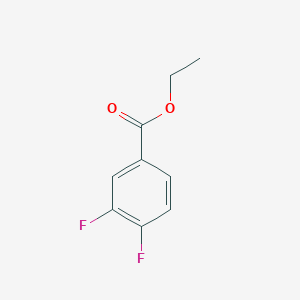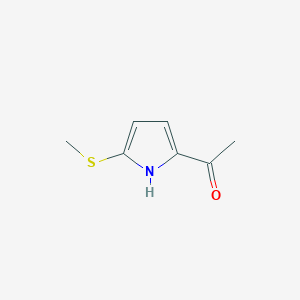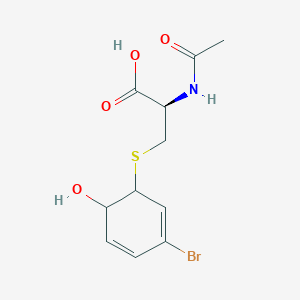
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine, also known as ACBC, is a derivative of cysteine that has shown potential in various scientific research studies. ACBC is a unique compound that has been synthesized using a specific method and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is not fully understood. However, studies have shown that it may work by scavenging free radicals and reducing oxidative stress. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has several biochemical and physiological effects. It has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been shown to decrease the levels of inflammatory cytokines and inhibit the growth of cancer cells. In addition, N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has been found to have neuroprotective effects and may help prevent neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine in lab experiments is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation is that there is still limited research on its toxicity and safety, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in this area. Additionally, more research is needed to understand the mechanism of action of N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine and its potential use in other areas, such as cardiovascular disease and diabetes.
In conclusion, N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is a unique compound that has shown potential in various scientific research studies. Its synthesis method is relatively simple, and it has several scientific research applications. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. While there are limitations to its use in lab experiments, there are several future directions for research on N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine.
Méthodes De Synthèse
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is synthesized by reacting bromohydroxybenzene with L-cysteine in the presence of acetic anhydride and triethylamine. The resulting product is then acetylated to obtain N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine. This method is a relatively simple and efficient way to synthesize N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine.
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has been found to have several scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been investigated for its ability to protect against oxidative stress and neurodegenerative diseases.
Propriétés
Numéro CAS |
134958-24-0 |
|---|---|
Nom du produit |
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine |
Formule moléculaire |
C11H14BrNO4S |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-10-4-7(12)2-3-9(10)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
Clé InChI |
ZQHJIBWLHAGDPQ-IDKOKCKLSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1C=C(C=CC1O)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
Synonymes |
3,4-premercapturic acid 3-S-premercapturic acid N-acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)

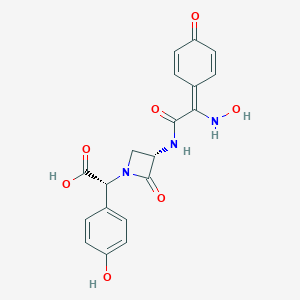


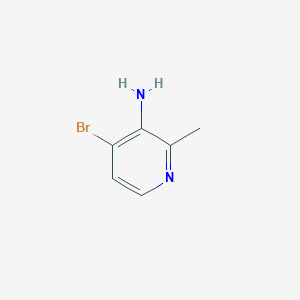

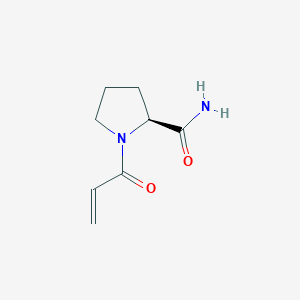

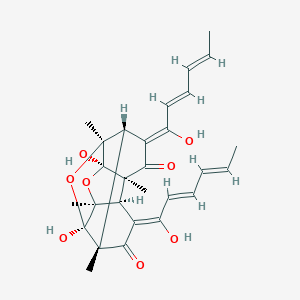
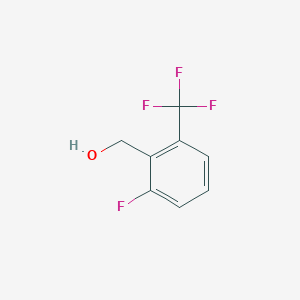
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
